3,5-Dimethylmorpholine physical and chemical properties
3,5-Dimethylmorpholine physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylmorpholine is a substituted heterocyclic amine that has garnered significant attention as a versatile building block in organic synthesis and medicinal chemistry. Its structural framework, featuring a six-membered morpholine ring with two methyl substituents, imparts unique stereochemical and conformational properties that are highly valuable in the design of bioactive molecules. The presence of a secondary amine provides a reactive handle for derivatization, while the overall scaffold can influence critical pharmacokinetic parameters such as solubility, metabolic stability, and central nervous system (CNS) penetration.[1][2]
This guide offers a comprehensive exploration of the core physical, chemical, and spectroscopic properties of 3,5-Dimethylmorpholine. It delves into the nuances of its stereoisomers, reactivity, and applications, providing field-proven insights and experimental context for professionals engaged in drug discovery and chemical research.
Molecular Structure and Stereochemistry
The defining feature of 3,5-Dimethylmorpholine is its stereochemistry. The presence of two chiral centers at the C3 and C5 positions gives rise to three distinct stereoisomers: a meso compound (cis-isomer) and a pair of enantiomers (trans-isomers).
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cis-3,5-Dimethylmorpholine: Also known as (3R,5S)-rel-3,5-Dimethylmorpholine, this is an achiral meso compound due to an internal plane of symmetry.[3][4]
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trans-3,5-Dimethylmorpholine: This exists as a racemic mixture of two enantiomers: (3R,5R)-3,5-dimethylmorpholine and (3S,5S)-3,5-dimethylmorpholine.[5][6]
The distinction between these isomers is critical, as stereochemistry profoundly impacts biological activity and interaction with chiral targets like enzymes and receptors. In its most stable chair conformation, the cis-isomer can adopt a conformation with one axial and one equatorial methyl group, while the trans-isomer can exist in a diequatorial conformation, which is generally more stable.
Caption: Stereoisomers of 3,5-Dimethylmorpholine.
Physical and Chemical Properties
The physical properties of 3,5-Dimethylmorpholine are summarized below. These values typically refer to the mixture of isomers unless a specific stereoisomer is indicated.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [5][7][8] |
| Molecular Weight | 115.17 g/mol | [5][7][8] |
| CAS Number | 123-57-9 (isomer mixture) | [8][9] |
| 45597-00-0 (cis-isomer) | [3][4] | |
| 591779-91-8 ((3R,5R)-isomer) | [5] | |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | ~151 °C | [10] |
| Density | ~0.862 - 0.935 g/mL at 25 °C | [10] |
| pKa | 9.09 ± 0.60 (Predicted) | [3] |
| Flash Point | 50 °C (122 °F) | [8][10] |
| Solubility | Soluble in water and methanol. | |
| Refractive Index (n20/D) | ~1.446 |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural confirmation and purity assessment of 3,5-Dimethylmorpholine and its derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum provides key information for distinguishing isomers. The chemical shifts and coupling constants of the methine protons (H3 and H5) and the methyl protons are particularly diagnostic. In the cis-isomer, magnetic equivalence due to symmetry results in a simpler spectrum compared to the trans-enantiomers.
-
¹³C NMR: The number of unique carbon signals can confirm the isomer. The cis (meso) isomer will show fewer signals than the trans isomers due to its symmetry.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-O-C (ether) stretching (around 1050-1150 cm⁻¹).
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Mass Spectrometry (MS): Electron impact (EI) or chemical ionization (CI) mass spectrometry will show the molecular ion peak (M⁺) at m/z 115, confirming the molecular weight. Fragmentation patterns can provide further structural information.
Reactivity and Synthesis
Chemical Reactivity
As a secondary amine, the nitrogen atom of 3,5-Dimethylmorpholine is nucleophilic and basic, making it the primary site of reactivity.
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N-Functionalization: It readily undergoes standard amine reactions, including:
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N-Alkylation: Reaction with alkyl halides to form tertiary amines.
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N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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N-Arylation: Coupling with aryl halides, commonly via palladium-catalyzed methods like the Buchwald-Hartwig amination, to form N-aryl morpholines. This is a cornerstone reaction for its incorporation into drug candidates.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
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Synthetic Pathways
3,5-Dimethylmorpholine can be synthesized through various routes. A common laboratory-scale approach involves the cyclization of an appropriate amino alcohol precursor. One documented method is the reaction between DL-Alaninol and hydroxyacetone.[11]
Caption: Simplified workflow for the synthesis of 3,5-Dimethylmorpholine.
Applications in Drug Development
The 3,5-dimethylmorpholine moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to enhance drug-like properties.[1]
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CNS Drug Discovery: The morpholine ring is frequently used to improve physicochemical properties like solubility and reduce lipophilicity, which can lead to better brain penetration.[2] The 2,5-dimethylmorpholine ring, a constitutional isomer, has been incorporated into selective LRRK2 kinase inhibitors for potential Parkinson's disease therapy, demonstrating good brain permeability.[1]
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Kinase Inhibition: The scaffold is present in numerous kinase inhibitors. For instance, molecules containing 3,5-bridged morpholines have shown potent and selective inhibition of mTOR kinase, a key target in cancer therapy.[1][2]
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Improved Pharmacokinetics: Incorporation of the morpholine moiety can improve metabolic stability and clearance profiles.[1] It is readily oxidized into non-toxic derivatives, contributing to a favorable safety profile.[1]
Safety and Handling
3,5-Dimethylmorpholine is a flammable and hazardous chemical that requires careful handling.
-
GHS Hazard Classification:
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Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety glasses or face shield, chemical-resistant gloves, and a lab coat.[12][13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12] Use non-sparking tools and take measures to prevent static discharge.[12]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a designated flammables area.[12]
-
Experimental Protocols
Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling
This protocol describes a general method for coupling 3,5-dimethylmorpholine with an aryl bromide. The choice of ligand and base is crucial and often requires optimization for specific substrates.
Rationale: This reaction is fundamental for integrating the morpholine scaffold into aromatic systems, a common strategy in drug design. The palladium catalyst facilitates the carbon-nitrogen bond formation, with the phosphine ligand stabilizing the catalytic species and the base activating the amine.
Caption: Experimental workflow for a Buchwald-Hartwig N-Arylation reaction.
Step-by-Step Methodology:
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Vessel Preparation: To a dry, oven-baked flask, add the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₂CO₃, 1.5-2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Amine Addition: Add 3,5-dimethylmorpholine (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
Protocol 2: Chiral NMR for Stereochemical Analysis
Rationale: Distinguishing and quantifying the cis and trans isomers, or determining the enantiomeric excess (ee) of the trans pair, is often necessary. Chiral NMR spectroscopy, using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA), is a powerful technique for this purpose. This protocol uses a CDA.[14]
Principle: The chiral agent reacts with both enantiomers of the trans-3,5-dimethylmorpholine to form a pair of diastereomers. In an NMR spectrometer, diastereomers are chemically non-equivalent and will exhibit separate, distinguishable signals, allowing for their integration and quantification.
Step-by-Step Methodology:
-
Sample Preparation: In an NMR tube, dissolve a known quantity of the 3,5-dimethylmorpholine sample (containing the isomers to be analyzed) in a deuterated solvent (e.g., CDCl₃, ~0.5 mL).
-
CDA Addition: Add a slight excess (~1.1 eq) of a suitable chiral derivatizing agent, such as Mosher's acid chloride ((R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to the NMR tube.
-
Reaction: Gently mix the contents. The reaction to form the diastereomeric amides is typically rapid at room temperature. A small amount of a non-nucleophilic base (e.g., pyridine) can be added to scavenge the HCl byproduct.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum. The trifluoromethyl group of Mosher's acid provides a sensitive and simple singlet in the ¹⁹F NMR spectrum, which is often ideal for this analysis.
-
Data Analysis: Identify the distinct signals corresponding to the two diastereomers formed from the (3R,5R) and (3S,5S) enantiomers. Integrate the area under each peak. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.
References
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Angene Chemical. (2025). Safety Data Sheet - (3R,5S)-rel-3,5-Dimethylmorpholine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethylmorpholine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). (3R,5R)-3,5-dimethylmorpholine. Retrieved from [Link]
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Global Substance Registration System (GSRS). (n.d.). 3,5-DIMETHYLMORPHOLINE, TRANS-. Retrieved from [Link]
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Di Pietro, O., & Carreiras, M. D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696–2716. Retrieved from [Link]
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Wikipedia. (n.d.). PDM-35. Retrieved from [Link]
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Di Pietro, O., & Carreiras, M. D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696–2716. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethylmorpholine. Retrieved from [Link]
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ChemBK. (n.d.). R,S-cis-3,5-DiMethyl-Morpholine. Retrieved from [Link]
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Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Retrieved from [Link]
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R. S. de Oliveira, et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(19), 6265. Retrieved from [Link]
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